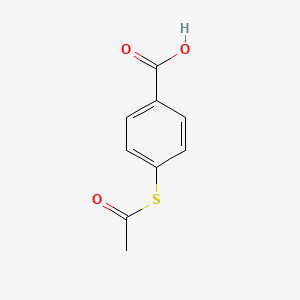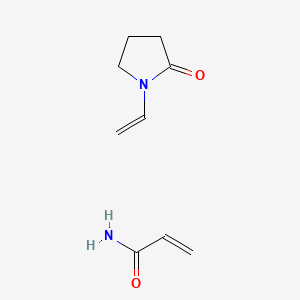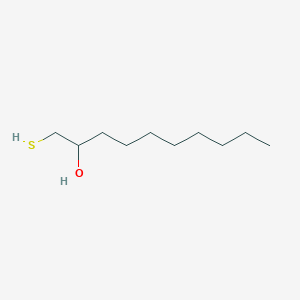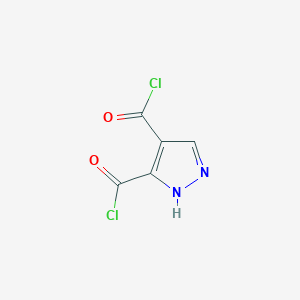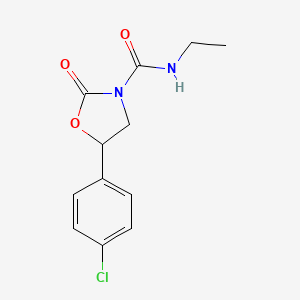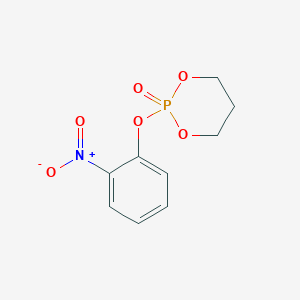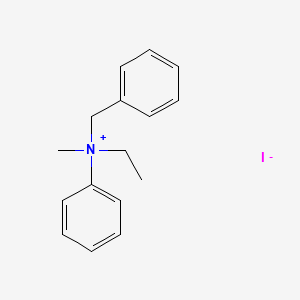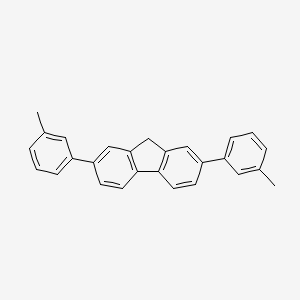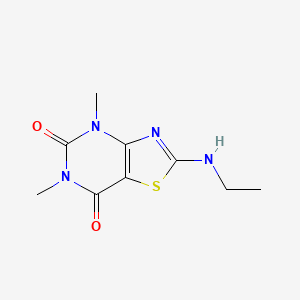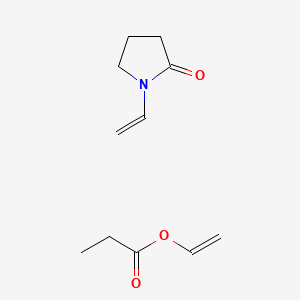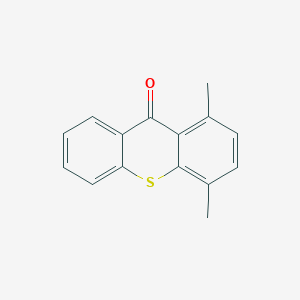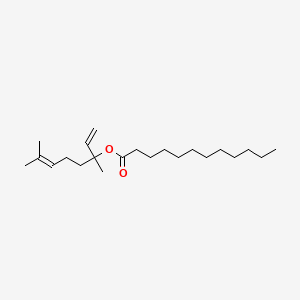![molecular formula C13H9Cl3O2 B14695642 1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) CAS No. 34265-75-3](/img/structure/B14695642.png)
1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C13H9Cl3. It is known for its unique structure, which includes two chlorobenzene rings connected by a chloromethylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) typically involves the reaction of 4-chlorophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the toxic and corrosive reagents involved in the synthesis.
化学反応の分析
Types of Reactions: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenolic compounds, while oxidation can produce quinones.
科学的研究の応用
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. It may also affect cellular pathways, influencing processes such as cell growth and apoptosis.
類似化合物との比較
Benzhydryl Chloride: Similar in structure but lacks the chloromethylene bridge.
Chlorodiphenylmethane: Another related compound with different substituents on the benzene rings.
Uniqueness: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
34265-75-3 |
|---|---|
分子式 |
C13H9Cl3O2 |
分子量 |
303.6 g/mol |
IUPAC名 |
1-chloro-4-[chloro-(4-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8,13H |
InChIキー |
SZFWIZGKTHSGIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC(OC2=CC=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


